

Synthesis and Characterization of Benzil-D10: A Technical Guide

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Compound of Interest

Compound Name: *Benzil-D10*

Cat. No.: *B1381010*

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzil-D10** (1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione), a deuterated analog of Benzil. The synthesis involves a two-step process commencing with the benzoin condensation of Benzaldehyde-D5 to yield Benzoin-D10, followed by the oxidation of the deuterated benzoin to afford the target compound, **Benzil-D10**. This document details the experimental protocols for these transformations and outlines the analytical methods for the characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Benzil-D10 is the deuterium-labeled form of Benzil, a widely used organic compound in various research and industrial applications. Deuterated compounds, such as **Benzil-D10**, are valuable tools in mechanistic studies, as internal standards in analytical chemistry, and in the development of pharmaceuticals to study metabolic pathways.^[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of drug candidates. This guide presents a detailed methodology for the preparation and comprehensive characterization of **Benzil-D10**.

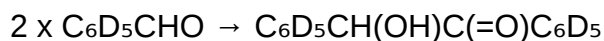
Synthesis of Benzil-D10

The synthesis of **Benzil-D10** is a two-step process that begins with the synthesis of the precursor, Benzoin-D10, from Benzaldehyde-D5. The subsequent oxidation of Benzoin-D10 yields the final product, **Benzil-D10**.

Step 1: Synthesis of Benzoin-D10

The first step involves the benzoin condensation of two molecules of Benzaldehyde-D5, catalyzed by a cyanide ion or thiamine.

Reaction Scheme:



Step 2: Oxidation of Benzoin-D10 to Benzil-D10

The synthesized Benzoin-D10 is then oxidized to **Benzil-D10**. A common and effective method for this transformation is the use of nitric acid.^{[2][3][4][5]}

Reaction Scheme:



Experimental Protocols

Synthesis of Benzoin-D10

A detailed experimental protocol for the synthesis of the non-deuterated benzoin can be found in the literature. The synthesis of Benzoin-D10 follows a similar procedure, starting from Benzaldehyde-D5.

Synthesis of Benzil-D10 from Benzoin-D10

The following protocol is adapted from established procedures for the synthesis of non-deuterated Benzil.

Materials:

- Benzoin-D10
- Concentrated Nitric Acid (HNO₃)
- Ethanol
- Water

Procedure:

- In a round-bottom flask, combine Benzoin-D10 and concentrated nitric acid.
- Heat the mixture in a water bath under a fume hood until the evolution of nitrogen oxide gases ceases.
- Cool the reaction mixture and pour it into ice-cold water to precipitate the crude **Benzil-D10**.
- Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- Recrystallize the crude product from ethanol to obtain pure **Benzil-D10**.

Characterization of Benzil-D10

The structure and purity of the synthesized **Benzil-D10** are confirmed by various analytical techniques.

Physical Properties

Property	Value	Reference
IUPAC Name	1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione	
Molecular Formula	C ₁₄ D ₁₀ O ₂	
Molecular Weight	220.29 g/mol	
CAS Number	77092-81-0	
Appearance	Yellow crystalline solid	

Spectroscopic Data

Due to the absence of protons on the phenyl rings, the ¹H NMR spectrum of **Benzil-D10** is expected to show no signals. The ¹³C NMR and mass spectrometry data are crucial for its characterization. The vibrational spectra of **Benzil-D10** have been studied and compared with the non-deuterated form.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of **Benzil-D10** is expected to be similar to that of non-deuterated Benzil, with characteristic peaks for the carbonyl carbons and the aromatic carbons.

Carbon Type	Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)	~194.5
Aromatic (C-D)	~129.0, ~129.8, ~133.0
Aromatic (Quaternary)	~154.8

Note: These are expected values based on data for non-deuterated Benzil and may vary slightly.

Mass Spectrometry:

The mass spectrum of **Benzil-D10** will show a molecular ion peak corresponding to its molecular weight.

Ion	Expected m/z
[M] ⁺	220.13
[C ₆ D ₅ CO] ⁺	110.07

Note: The exact mass is 220.13100.

Visualizations

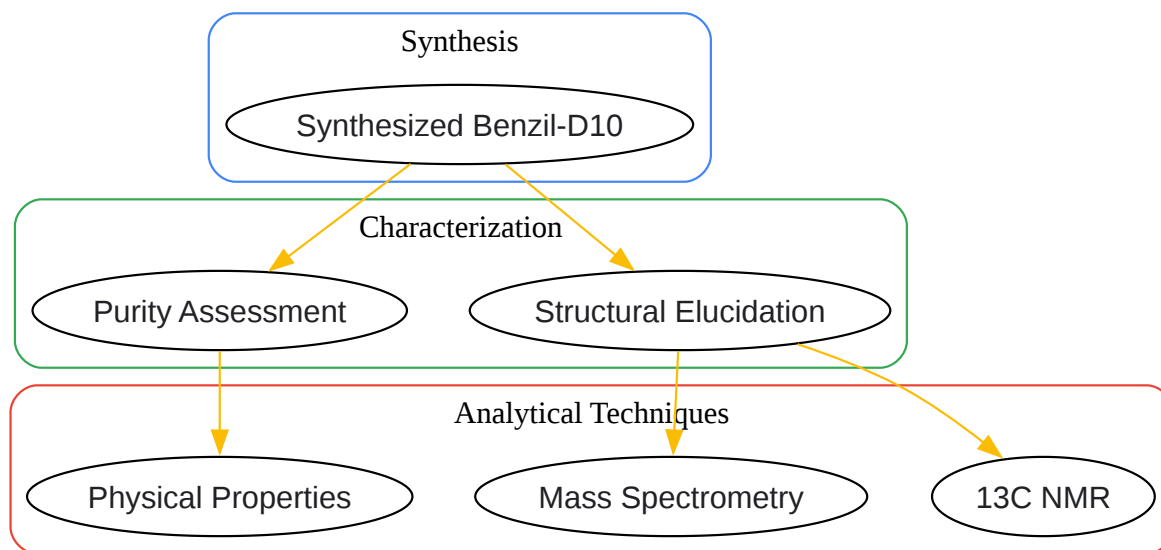
Synthesis Workflow



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Caption: Workflow for the synthesis of **Benzil-D10**.

Characterization Logic



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Caption: Logical flow of **Benzil-D10** characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **Benzil-D10**. The described two-step synthesis, involving a benzoin condensation followed by an oxidation reaction, is a reliable method for obtaining the deuterated product. The outlined characterization techniques, particularly ^{13}C NMR and mass spectrometry, are essential for confirming the identity and purity of the synthesized **Benzil-D10**. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isotopically labeled compounds for various scientific applications.

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